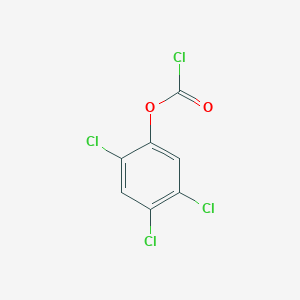

2,4,5-Trichlorophenyl chloroformate

Description

2,4,5-Trichlorophenyl chloroformate (CAS: [11453]) is a chlorinated aryl chloroformate with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 253.45 g/mol. It is primarily employed as a reagent in organic synthesis, particularly for introducing the t-butoxycarbonyl (Boc) protecting group to amines and hydroxylamines . This compound is characterized by its high reactivity due to the electron-withdrawing trichlorophenyl group, which enhances its stability and selectivity in acylation reactions compared to simpler chloroformates like methyl or ethyl derivatives . Its purity in commercial formulations is typically ≥95% .

Properties

IUPAC Name |

(2,4,5-trichlorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4O2/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCIHNWVXROPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066136 | |

| Record name | Carbonochloridic acid, 2,4,5-trichlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-69-6 | |

| Record name | Carbonochloridic acid, 2,4,5-trichlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 2,4,5-trichlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016947696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 2,4,5-trichlorophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 2,4,5-trichlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Triphosgene-Mediated Chloroformylation

The most widely documented method involves reacting 2,4,5-trichlorophenol with bis(trichloromethyl) carbonate (triphosgene), a crystalline phosgene surrogate, in dichloromethane. Konakahara et al. (1993) achieved a 97% yield by employing N-ethyl-N,N-diisopropylamine as a base to deprotonate the phenolic hydroxyl group and facilitate nucleophilic attack on triphosgene. The reaction proceeds at ambient temperature, with triphosgene acting as both a carbonyl source and chlorinating agent:

Key advantages include:

Direct Phosgenation

While less common due to safety concerns, direct phosgenation of 2,4,5-trichlorophenol remains a viable route. The phenol is treated with phosgene gas in anhydrous toluene, with pyridine as an acid scavenger. This method, though efficient, requires stringent containment measures and specialized equipment to handle phosgene’s toxicity.

Reaction Optimization and Catalytic Systems

Solvent and Base Selection

Dichloromethane is the solvent of choice due to its inertness and ability to dissolve both triphosgene and the phenolic substrate. Polar aprotic solvents like acetonitrile reduce reaction rates due to poor triphosgene solubility. Tertiary amines, such as N-ethyl-N,N-diisopropylamine , outperform weaker bases (e.g., triethylamine) by ensuring complete deprotonation of the phenol, which is critical for avoiding side reactions like ether formation.

Temperature and Stoichiometry

Elevated temperatures (>40°C) risk decomposition of the chloroformate product, while subambient conditions slow reaction kinetics. A molar ratio of 1:1.05 (phenol:triphosgene) optimizes yield without excess reagent waste.

Industrial Applications and Scalability

Pharmaceutical Intermediates

The compound’s reactivity enables synthesis of carbamate and carbonate derivatives, integral to prodrug formulations. For example, it is used to conjugate amine-containing drugs for enhanced bioavailability.

Agrochemicals

2,4,5-Trichlorophenyl chloroformate serves as a precursor to herbicides and fungicides, leveraging its ability to transfer the trichlorophenyl group to heterocyclic scaffolds.

Data Tables

Table 1. Comparison of Chloroformate Synthesis Methods

Table 2. Toxicity Data for 2,4,5-Trichlorophenol

| Species | Dose (mg/kg-day) | Effect |

|---|---|---|

| Rat | 1000 | Reduced body weight gain (24%) |

| Rabbit | 300 | Hepatic hypertrophy |

| Human | N/A | Suspected carcinogen (IARC Group 3) |

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorophenyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding esters and amides.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,4,5-trichlorophenol and carbon dioxide.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines under mild conditions to form amides.

Alcohols: Reacts with alcohols to form esters, often using a base such as pyridine to facilitate the reaction.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Scientific Research Applications

Organic Synthesis

The primary application of 2,4,5-trichlorophenyl chloroformate lies in organic synthesis as an acylating agent. It facilitates the formation of esters and amides by reacting with nucleophiles. This property is crucial for synthesizing various pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Acyl Substitution: The chloroformate moiety can be replaced by nucleophiles to yield different derivatives.

Agrochemical Development

2,4,5-Trichlorophenyl chloroformate serves as an intermediate in the production of herbicides and fungicides. Notably, it is involved in synthesizing 2,4,5-trichlorophenoxyacetic acid (245-T), a widely used herbicide .

Fungicidal Properties:

The compound exhibits notable antifungal activity against pathogens such as Botrytis cinerea, which affects crops like cucumbers. This activity is attributed to the chlorinated phenolic structure that enhances its interaction with biological targets .

Comparative Analysis with Related Compounds

The uniqueness of 2,4,5-trichlorophenyl chloroformate can be highlighted by comparing it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichlorophenyl chloroformate | Two chlorine atoms on phenol | Less reactive than its trichloro counterpart |

| 2,4,6-Trichlorophenol | Three chlorine atoms at different positions | Known for strong antibacterial properties |

| Chlorothalonil | A chlorinated aromatic fungicide | Broader fungicidal spectrum than 2,4,5-trichloro |

| Triclopyr | A pyridine derivative with herbicidal action | Unique selectivity towards woody plants |

This table illustrates how the specific trichloro substitution pattern on the phenolic ring of 2,4,5-trichlorophenyl chloroformate enhances its reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have documented the synthesis and application of derivatives from 2,4,5-trichlorophenyl chloroformate:

- Synthesis of Hexachlorophene:

- Development of New Fungicides:

Mechanism of Action

The mechanism of action of 2,4,5-trichlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of esters or amides, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The reactivity, stability, and applications of 2,4,5-trichlorophenyl chloroformate are best understood through comparison with key analogs:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Functional Groups |

|---|---|---|---|---|---|

| 2,4,5-Trichlorophenyl chloroformate | C₇H₃Cl₃O₂ | 253.45 | [11453] | ≥95% | Trichlorophenyl, chloroformate |

| Phenyl chloroformate | C₇H₅ClO₂ | 156.57 | 1885-14-9 | Varies | Phenyl, chloroformate |

| t-Butyl chloroformate | C₅H₉ClO₂ | 136.58 | 50715-28-1 | ≥97.5% | t-Butyl, chloroformate |

| Cyclopentyl chloroformate | C₆H₉ClO₂ | 148.59 | 50715-28-1 | ≥97.5% | Cyclopentyl, chloroformate |

Key Observations :

- The trichlorophenyl group in 2,4,5-trichlorophenyl chloroformate increases molecular weight and steric bulk compared to phenyl or alkyl chloroformates, reducing volatility and enhancing thermal stability .

- Cyclopentyl chloroformate exhibits intermediate properties, balancing reactivity with moderate steric hindrance .

Reactivity in Solvent Systems

Studies show that 2,4,5-trichlorophenyl chloroformate demonstrates solvent-dependent behavior similar to phenyl, methyl, and ethyl chloroformates in polar aprotic solvents (e.g., DMF, acetonitrile). For example:

Research Findings and Industrial Relevance

- Environmental Impact: Chlorophenol byproducts (e.g., 2,4,5-trichlorophenol) from degradation require careful monitoring due to toxicity .

Biological Activity

2,4,5-Trichlorophenyl chloroformate is an organochlorine compound that has garnered attention for its biological activity. This compound is primarily studied for its potential toxicity and environmental impact, particularly in relation to chlorinated phenols. Understanding its biological activity is crucial for assessing risks associated with exposure and for developing remediation strategies.

2,4,5-Trichlorophenyl chloroformate is a derivative of 2,4,5-trichlorophenol (TCP) and exhibits properties that influence its interactions with biological systems. It is characterized by the presence of three chlorine atoms on the phenolic ring, which enhances its reactivity and potential for bioaccumulation.

Research indicates that 2,4,5-trichlorophenyl chloroformate exhibits significant toxicity to various biological systems. The mechanism of action involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and inflammation. For instance, studies have shown that chlorinated phenols can induce the expression of inflammatory mediators such as cytokines through oxidative stress pathways .

Case Studies

- Immunoassay Development : An immunoassay for detecting 2,4,5-trichlorophenol in biological samples was developed to assess exposure risk. The assay demonstrated high sensitivity and specificity across various biological matrices including serum and urine .

- Biodegradation Studies : A study investigated the biodegradation of 2,4,5-trichlorophenol using a rotating biological bed (RBB). The findings revealed that under optimal conditions, nearly 100% removal efficiency of TCP was achieved in a short hydraulic retention time (HRT), illustrating the potential for bioremediation strategies using microbial communities .

- Environmental Impact Assessment : Research has highlighted the presence of chlorinated phenols in environmental samples, raising concerns about their persistence and bioaccumulation in aquatic ecosystems. The degradation pathways and rates were evaluated using indigenous bacterial strains capable of metabolizing these compounds .

Data Tables

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2,4,5-trichlorophenyl chloroformate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves reacting 2,4,5-trichlorophenol with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine. The reaction is conducted under anhydrous conditions in inert solvents (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to phosgene) and using slow phosgene addition to prevent overheating. Post-reaction, the product is purified via vacuum distillation or column chromatography to remove unreacted phenol and byproducts .

Q. Q2. What analytical techniques are most effective for characterizing 2,4,5-trichlorophenyl chloroformate?

Key methods include:

- ¹H/¹³C NMR : To confirm the chloroformate group (δ ~155–160 ppm for carbonyl carbon) and aromatic substitution pattern.

- FT-IR : Peaks at ~1770–1800 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretches).

- GC-MS/HPLC : For purity assessment and detection of residual phosgene or phenol.

- Elemental Analysis : To verify Cl content (~40–42% for C₇H₂Cl₄O₂) .

Intermediate-Level Applications

Q. Q3. How is 2,4,5-trichlorophenyl chloroformate utilized in synthesizing bioactive carbamates?

The compound reacts with primary/secondary amines to form carbamates, a reaction catalyzed by bases like triethylamine. For example, coupling with isopropylamine yields Isopropyl N-(2,4,5-trichlorophenyl)carbamate, a precursor with reported antimicrobial activity. Critical parameters include solvent choice (e.g., THF for polar amines) and maintaining a pH >8 to deprotonate the amine nucleophile .

Q. Q4. What safety protocols are essential when handling 2,4,5-trichlorophenyl chloroformate?

- Ventilation : Use fume hoods due to phosgene release risk during synthesis.

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Topics

Q. Q5. How does 2,4,5-trichlorophenyl chloroformate compare to other activated PEGylation reagents in polymer conjugation?

This chloroformate activates polyethylene glycol (PEG) by forming PEG-trichlorophenyl carbonate, which conjugates with proteins at high pH (8.5–9.2). Unlike NHS-activated PEGs, it exhibits slower reaction kinetics, enabling controlled modification of specific amino groups (e.g., lysine residues) without over-conjugation. This selectivity is critical for maintaining protein functionality in drug delivery systems .

Q. Q6. What strategies resolve contradictions in reported reaction efficiencies for carbamate formation?

Discrepancies often arise from solvent polarity, amine nucleophilicity, or trace moisture. Systematic studies show:

Q. Q7. How can computational modeling predict the reactivity of 2,4,5-trichlorophenyl chloroformate in complex systems?

Density Functional Theory (DFT) calculations model the electrophilicity of the carbonyl carbon and steric effects from trichlorophenyl substituents. Such studies reveal that electron-withdrawing Cl groups increase reactivity toward nucleophiles, guiding solvent and catalyst selection for targeted reactions .

Data Analysis and Mechanistic Insights

Q. Q8. What are common byproducts in 2,4,5-trichlorophenyl chloroformate reactions, and how are they identified?

Major byproducts include:

Q. Q9. How do substituent positions (2,4,5 vs. 2,4,6) influence the compound’s reactivity?

The 2,4,5-substitution pattern creates steric hindrance, reducing reaction rates compared to less-hindered analogs (e.g., 4-chlorophenyl chloroformate). However, the electron-withdrawing Cl groups enhance electrophilicity, making it more reactive toward strong nucleophiles like amines than alcohols .

Advanced Methodological Challenges

Q. Q10. What are the limitations of using 2,4,5-trichlorophenyl chloroformate in enzyme inhibition studies?

Its high reactivity can lead to nonspecific binding to cysteine or histidine residues, complicating mechanistic studies. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.